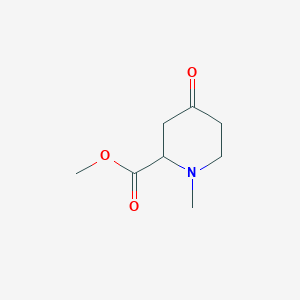

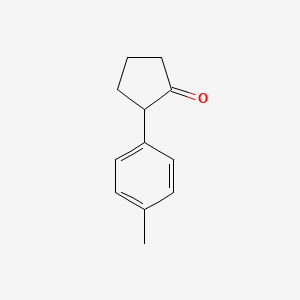

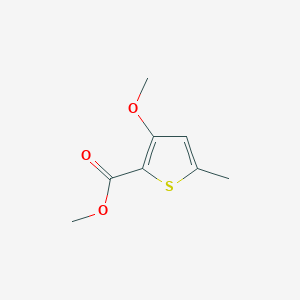

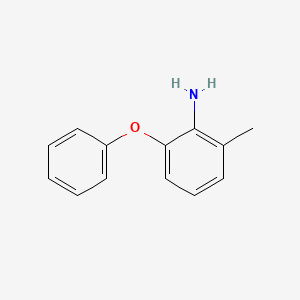

![molecular formula C7H7N3O B3022976 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one CAS No. 39567-76-5](/img/structure/B3022976.png)

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one

Descripción general

Descripción

“7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one” is a compound that has been studied in the context of its potential use in medicinal chemistry . It has been found in complex with human DPP-IV (Dipeptidyl Peptidase-4), a protein involved in glucose metabolism .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, the class of compounds to which “this compound” belongs, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon-hydrogen, carbon-carbon, carbon-nitrogen bond formations .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The compound can undergo a range of reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Aplicaciones Científicas De Investigación

Molecular and Supramolecular Structures

- Supramolecular Structures : The compound 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one has been studied for its supramolecular structure, revealing weak C-H...O bonds that link molecules into sheets comprising centrosymmetric rings (Bueno et al., 2003).

Synthesis of Derivatives and Potential Applications

- Synthesis of Imidazo-pyrimidine Derivatives : A series of 1‐substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones has been synthesized, with some derivatives showing central nervous system (CNS) activity and anti-inflammatory properties (Długosz & Machoń, 1986).

- Synthesis and Reactions with Nucleophiles : The synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones and their reactions with nucleophiles have been explored, with the products existing in two tautomeric forms (Jakubkienė et al., 2008).

- Synthesis of Novel Dihydropyrazolo-pyrimidines : Research includes synthesizing novel dihydropyrazolo-pyrimidines, highlighting the importance of pyrimidine derivatives due to their diverse biological activities, including antiviral and anticancer effects (Önal et al., 2008).

Antimicrobial Activity

- Antimicrobial Properties : Certain 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines have been prepared, with some compounds exhibiting significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975).

Chemical Transformations and Reactions

- Chemical Transformations : Research has been conducted on the ring-opening and rearrangement reaction of imidazo-pyrimidine derivatives, providing insights into their chemical behavior and potential applications (Okabe et al., 1974).

Synthesis of Heterocyclic Compounds for Medicinal Purposes

- Synthesis of Heterocyclic Scaffolds : A study focused on synthesizing various heterocyclic scaffolds, including imidazo-pyrimidine derivatives, for medicinal purposes, highlighting their potential in antimicrobial and anticancer applications (Hilal et al., 2006).

Anticancer Activity

- Anticancer Potential : Some imidazo-pyrimidine derivatives have been evaluated for their anticancer activity, emphasizing the importance of structural modifications to enhance their therapeutic potential (Galayev et al., 2015).

Mecanismo De Acción

Target of Action

Related compounds have been found to inhibit dipeptidyl peptidase-4 (dpp4) . DPP4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

If it acts similarly to related compounds, it may bind to its target enzyme and inhibit its activity . This inhibition could lead to changes in the biochemical pathways related to the target.

Biochemical Pathways

If it inhibits dpp4 like its related compounds, it could affect the incretin system, which is involved in insulin secretion and glucose homeostasis .

Pharmacokinetics

A related compound has been reported to have excellent pharmacokinetic profiles and in vivo efficacy . This suggests that 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one could also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

If it acts as a dpp4 inhibitor, it could potentially increase insulin secretion and decrease glucagon release, leading to better control of blood glucose levels .

Análisis Bioquímico

Biochemical Properties

7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in the formation of this heterocyclic moiety . The nature of these interactions is complex and involves various chemosynthetic methodologies .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMBVGOMSXDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C=CN=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327516 | |

| Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39567-76-5 | |

| Record name | 7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.